Propanamide, N,N'-1,7-heptanediylbis-
Description
Propanamide, N,N'-1,7-heptanediylbis- is a diamide compound characterized by two propanamide groups linked via a 1,7-heptanediyl chain. The compound’s extended alkyl chain may influence its applications in polymer chemistry, surfactants, or bioactive molecules .
Properties
CAS No. |
62578-03-4 |
|---|---|
Molecular Formula |
C13H26N2O2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
N-[7-(propanoylamino)heptyl]propanamide |
InChI |
InChI=1S/C13H26N2O2/c1-3-12(16)14-10-8-6-5-7-9-11-15-13(17)4-2/h3-11H2,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
YECUDVZKZHYPFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCCCCCCNC(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N,N’-1,7-heptanediylbis- typically involves the reaction of heptanediamine with propanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Heptanediamine+2Propanoyl Chloride→Propanamide, N,N’-1,7-heptanediylbis-+2HCl
Industrial Production Methods
In an industrial setting, the production of Propanamide, N,N’-1,7-heptanediylbis- may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N,N’-1,7-heptanediylbis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Propanamide, N,N’-1,7-heptanediylbis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Propanamide, N,N’-1,7-heptanediylbis- exerts its effects involves interactions with specific molecular targets. The amide groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The heptane chain provides hydrophobic interactions, enhancing the compound’s binding affinity to lipid membranes and hydrophobic pockets in proteins.
Comparison with Similar Compounds
Structural Analogs with Varied Bridging Groups
The compound Propanamide, N,N'-(dithiodi-2,1-ethanediyl)bis[2-amino-, dihydrobromide (CAS 97314-13-1) shares a diamide backbone but replaces the heptanediyl chain with a dithiodiethylene bridge. Its molecular formula (C₁₀H₂₂N₄O₂S₂·2BrH) contrasts with the target compound’s likely formula (C₁₃H₂₆N₂O₂), highlighting differences in molecular weight and bromine content .
| Property | Propanamide, N,N'-1,7-heptanediylbis- | N,N'-(dithiodiethylene)bispropanamide |
|---|---|---|
| Bridge Type | Heptanediyl (alkyl) | Dithiodiethylene (disulfide) |
| Molecular Formula | Likely C₁₃H₂₆N₂O₂ | C₁₀H₂₂N₄O₂S₂·2BrH |
| Potential Applications | Polymers, surfactants | Pharmaceuticals, redox-sensitive materials |
Propanamide Derivatives in Pesticides
highlights N-(3,4-dichlorophenyl) propanamide (propanil), a herbicide with a single propanamide group substituted with chlorinated aryl groups. Unlike the target compound’s symmetrical diamide structure, propanil’s simpler structure enhances its mobility in plants, enabling rapid action as a photosynthesis inhibitor. Other analogs like N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide (iprodione metabolite) demonstrate broader functional diversity, incorporating heterocyclic rings for fungicidal activity .
| Compound | Key Structural Features | Application | Mechanism |
|---|---|---|---|
| Propanamide, N,N'-1,7-heptanediylbis- | Symmetrical diamide with alkyl chain | Hypothetical: surfactants | N/A |
| Propanil | Chlorinated aryl substituent | Herbicide | Photosynthesis inhibition |
| Iprodione Metabolite | Imidazolidine ring | Fungicide metabolite | Disruption of fungal cell membranes |
Opioid-Related Propanamide Derivatives
Fentanyl analogs such as para-fluorofentanyl and para-methoxyfuranyl fentanyl () share the propanamide backbone but incorporate piperidinyl and aryl groups. These modifications enhance binding to opioid receptors, highlighting how substituent choice dictates bioactivity. The target compound’s lack of aromatic or piperidinyl groups likely precludes opioid activity, emphasizing structural specificity in pharmacological applications .
| Compound | Substituents | Bioactivity | Regulatory Status |
|---|---|---|---|
| Para-fluorofentanyl | 4-Fluorophenyl, piperidinyl | μ-opioid receptor agonist | Controlled substance (Schedule I) |
| Target Compound | Heptanediyl bridge | Not bioactive in opioids | Unregulated |
Other Diamides and Complex Amides
In contrast, the target compound’s simplicity may favor industrial scalability. ’s heptanediamide with thiadiazole groups illustrates how heteroatom incorporation (e.g., sulfur) can tailor compounds for antimicrobial or anticancer applications .
Physicochemical Property Analysis
Advanced modeling techniques, such as Quantitative Structure-Property Relationship (QSPR) and neural networks (), predict properties like logP, solubility, and thermal stability. For example, Propanamide, N,N-bis(1-methylethyl)- (C₉H₁₉NO) has higher hydrophobicity (logP ~1.8) compared to the target compound’s estimated logP (~2.5), reflecting the heptanediyl chain’s contribution to lipophilicity .
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